tert-Butylphenyl diphenyl phosphate
Description
Historical Context of Organophosphate Esters as Functional Chemicals
The systematic study of organophosphate (OP) compounds began in the early 19th century, with initial synthesis efforts dating back to work by Jean Louis Lassaigne and Philip de Clermount. chemeurope.com The first formal synthesis is often traced to 1820, involving the esterification of phosphoric acid with ethanol. researchgate.netresearchgate.net A key milestone was the creation of the first neutral ester of phosphoric acid, triethyl phosphate (B84403), by Franz Anton Voegeli in 1848. researchgate.net This was followed in 1854 by the synthesis of tetraethyl pyrophosphate, the first OP compound identified as a cholinesterase inhibitor. mdpi.com
While early research focused on the fundamental chemistry, the functional applications of organophosphate esters expanded significantly in the 20th century. In the 1930s, German chemist Gerhard Schrader and his team at I.G. Farben began exploring these compounds as insecticides. chemeurope.comresearchgate.net This research also revealed their potential as potent nerve agents, leading to the development of the G-series chemical weapons, including Tabun and Sarin. chemeurope.comwikipedia.org After World War II, the agricultural application of OP pesticides like parathion, malathion, and azinphosmethyl became widespread, particularly as organochlorine insecticides such as DDT were phased out in the 1970s. chemeurope.comwikipedia.org Beyond agriculture and warfare, organophosphate esters found broad industrial use as solvents, plasticizers, hydraulic fluids, and flame retardants due to their low production cost and compatibility with various polymers. chemeurope.comwikipedia.org
Evolution of Research Focus on Phosphate Ester Compounds
The trajectory of research on phosphate ester compounds has evolved from foundational synthesis to a deep and complex investigation of their biological and environmental roles. Initially, the focus was on chemical synthesis and industrial utility, as chemists developed methods to produce compounds for applications ranging from pesticides to plasticizers. researchgate.netucpress.edu Nature itself harnessed the unique chemical properties of the phosphate ester linkage early in evolution, utilizing it for the backbone of RNA and DNA and for protein regulation through phosphorylation. nih.gov
As the use of synthetic organophosphate esters became widespread, the research focus broadened considerably. The discovery of their toxicological properties, first noted in the 1930s, spurred investigations into their mechanisms of action. chemeurope.commdpi.com In the latter half of the 20th century, with growing environmental awareness, research began to concentrate on the fate and effects of these chemicals in the environment. Studies emerged on the biodegradation of organophosphate esters in various ecosystems. asm.org The shift away from more persistent organohalogen compounds, such as polybrominated diphenyl ethers (PBDEs), led to the increased use of aryl phosphate esters as replacements in flame retardants. nih.govnih.gov This substitution, in turn, has driven a new wave of research focused on the potential health effects of these replacement chemicals, including their endocrine-disrupting capabilities and the toxicity of their metabolites, such as diphenyl phosphate (DPhP). nih.govnih.gov Current research employs advanced techniques like lipidomics and transcriptomics to understand the subtle metabolic and genetic impacts of these compounds. nih.govacs.org
Significance of tert-Butylphenyl Diphenyl Phosphate as a Contemporary Research Subject
This compound (BPDP) has emerged as a significant subject of contemporary research primarily due to its extensive use as a flame retardant and plasticizer. nih.govontosight.ai It is a major component of commercial flame retardant mixtures like Phosflex 71B. nih.gov As an additive flame retardant, BPDP is not chemically bound to the products it treats, allowing it to leach into the environment and leading to human exposure. wikipedia.orgnih.gov
The significance of studying BPDP is underscored by its detection in various environmental compartments and in human samples. For instance, a metabolite, tert-butylphenyl phenyl phosphate, was detected in the urine of 94.5% of children in one U.S.-based study. nih.gov This widespread presence has prompted extensive research into its environmental fate, biodegradation, and metabolism. nih.govnih.gov Studies have shown that BPDP can be mineralized by microorganisms in sediment, with degradation rates influenced by prior exposure of the ecosystem to anthropogenic chemicals. asm.orgnih.gov Fungal metabolism studies have identified that organisms like Cunninghamella elegans can break down BPDP into various metabolites. nih.govresearchgate.net Furthermore, BPDP is a known precursor to diphenyl phosphate (DPhP), a common metabolite for many aryl phosphate esters that is now recognized as an environmental contaminant in its own right. nih.gov This complex metabolic profile and the potential for biological activity make BPDP a critical compound for toxicological and environmental assessment. nih.gov
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₃O₄P | nih.govcymitquimica.com |
| Molecular Weight | 382.4 g/mol | nih.govcymitquimica.com |
| Physical Description | Clear colorless liquid | nih.govchemicalbook.com |
| Boiling Point | 473 to 500 °F at 5 mmHg | nih.gov |
| Melting Point | -21 °C (Pour point) | nih.gov |
| Water Solubility | < 1 mg/mL at 70 °F | nih.gov |
| Vapor Pressure | 1.4x10⁻⁶ mmHg | nih.gov |
| log Kow | 5.12 | nih.gov |
This table is interactive. Click on the headers to sort.
Overview of Research Trajectories for Aryl Phosphate Esters
Research on aryl phosphate esters (APEs), the chemical class to which BPDP belongs, is currently following several key trajectories driven by their widespread use as replacements for phased-out brominated flame retardants. nih.gov A primary focus is on environmental surveillance and human exposure assessment. Scientists are detecting APEs and their metabolites, like diphenyl phosphate (DPhP), in numerous environmental matrices, including dust, water, and sediment, as well as in human urine, to understand the extent of contamination and exposure. nih.govnih.govacs.org
Another major research avenue is toxicology. Studies are investigating the potential health effects of APEs, moving beyond simple toxicity to explore more specific endpoints. For example, research using zebrafish models has demonstrated that some APEs, such as triphenyl phosphate (TPP), can induce cardiotoxicity during embryonic development. nih.gov There is also significant interest in their potential as endocrine disruptors, with studies examining their ability to interfere with nuclear receptors like the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov
Metabolism and biotransformation represent a third critical trajectory. Research aims to identify the metabolites produced from parent APEs in organisms and the environment. acs.orgnih.gov Understanding that a compound like BPDP can degrade into DPhP, which itself is environmentally persistent and has biological effects, highlights the need to assess the entire lifecycle of these chemicals. nih.gov Finally, there is a growing effort in material science to understand the behavior of APEs in polymers, including their degradation during processing (e.g., gamma irradiation) and their potential to be modified for use in novel applications like dynamic covalent networks. engconfintl.orgtue.nl
| Research Finding on BPDP Biodegradation | Ecosystem Details | Result | Source |
| Mineralization after 8 weeks | Microcosm with chronic agricultural chemical exposure | >37% of BPDP mineralized to ¹⁴CO₂ | asm.orgnih.gov |
| Mineralization after 8 weeks | Microcosm from a non-contaminated site | 1.7% of BPDP degraded to ¹⁴CO₂ | asm.orgnih.gov |
| Effect of Concentration | Most active ecosystems (0.1 mg BPDP) | Highest mineralization rate | nih.govnih.gov |
| Effect of Concentration | Most active ecosystems (1.0 and 10 mg BPDP) | Inhibition of mineralization observed | nih.govnih.gov |
| Identified Biodegradation Products | Residues in microcosms | Phenol (B47542), tert-butylphenol, diphenyl phosphate, triphenyl phosphate | nih.govnih.gov |
This table is interactive. Click on the headers to sort.
Structure
3D Structure
Properties
IUPAC Name |
(2-tert-butylphenyl) diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23O4P/c1-22(2,3)20-16-10-11-17-21(20)26-27(23,24-18-12-6-4-7-13-18)25-19-14-8-5-9-15-19/h4-17H,1-3H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIFKDMFGPIVCQ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O4P | |
| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID2074110 | |
| Record name | 2-tert-Butylphenyl diphenyl phosphate | |
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Molecular Weight |
382.4 g/mol | |
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Physical Description |
Tert-butylphenyl diphenyl phosphate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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| Record name | t-Butylphenyl diphenyl phosphate | |
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Boiling Point |
473 to 500 °F at 5 mmHg (NTP, 1992), BP: 261 °C at 6 mm Hg | |
| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Flash Point |
435 °F (NTP, 1992) | |
| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 3.2 mg/L at 25 °C | |
| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Density |
1.16 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 25 °C | |
| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Vapor Pressure |
0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C | |
| Record name | t-Butylphenyl diphenyl phosphate | |
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| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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CAS No. |
56803-37-3, 83242-23-3 | |
| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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| Record name | 2-(1,1-Dimethylethyl)phenyl diphenyl phosphate | |
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| Record name | 2-tert-Butylphenyl diphenyl phosphate | |
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| Record name | 2-tert-Butylphenyl diphenyl phosphate | |
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| Record name | tert-butylphenyl diphenyl phosphate | |
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| Record name | 2-TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Melting Point |
-21 °C /pour point/ | |
| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Synthesis and Structural Aspects of Tert Butylphenyl Diphenyl Phosphate
Established Synthetic Pathways for tert-Butylphenyl Diphenyl Phosphate (B84403)
The synthesis of tert-Butylphenyl diphenyl phosphate (BPDP) is primarily achieved through well-established phosphorylation chemistry. The common industrial and laboratory approach involves the reaction of substituted phenols with a phosphorus-containing reagent, typically phosphorus oxychloride (POCl₃).
Reaction Mechanisms in Phosphate Ester Synthesis
The core reaction for producing this compound involves the phosphorylation of a mixture of phenol (B47542) and tert-butylphenol with phosphorus oxychloride. A common method is a stepwise process catalyzed by a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃) or magnesium chloride (MgCl₂). google.com
The general mechanism proceeds as follows:
Alkylation (Phenol to tert-Butylphenol): In some industrial processes, the synthesis begins with the alkylation of phenol using isobutylene (B52900) in the presence of an acid catalyst. This step produces tert-butylphenol, which is a key precursor.
Phosphorylation: Phosphorus oxychloride reacts sequentially with the hydroxyl groups of the phenolic precursors (tert-butylphenol and phenol). The reaction is typically carried out in a controlled manner, often by adding the reactants incrementally to manage the exothermic nature of the reaction and to influence the final product distribution. google.com The reaction releases hydrogen chloride (HCl) gas as a byproduct. google.com
Catalysis: Lewis acids like AlCl₃ are employed to enhance the reaction rate. The catalyst facilitates the electrophilic attack on the phenolic oxygen by the phosphorus atom of the phosphorus oxychloride. google.com
A representative reaction scheme using p-tert-butylphenol and phenol with phosphorus oxychloride is: p-tert-butylphenol + Phenol + POCl₃ --(Lewis Acid Catalyst)--> this compound + HCl
Methodological Advancements in Laboratory-Scale Production
Advancements in laboratory and industrial production focus on optimizing yield, purity, and the specific composition of the final product. A typical laboratory or batch process involves a multi-stage approach in a reactor equipped for heating, stirring, and vacuum application. google.comgoogle.com
A described method includes these steps:
Initial Reaction: tert-Butylphenol is first reacted with a portion of the phosphorus oxychloride at an elevated temperature (e.g., 60-80°C) to form an intermediate. google.com
Catalyst Addition: The Lewis acid catalyst is introduced into the reactor. google.com
Second Phenolic Addition: Phenol is then added to the reaction mixture. google.com
Reaction Completion: The temperature is increased, and a vacuum is applied to drive the reaction to completion by removing the HCl byproduct. google.comgoogle.com
Purification: The final product is cooled, washed to remove the catalyst and unreacted precursors, and purified. google.com
This staged approach allows for better control over the reaction and the composition of the resulting phosphate ester mixture. google.com
Isomeric Considerations in this compound Synthesis
The term "this compound" is often a general descriptor for a product that can contain various isomers. The position of the tert-butyl group on the phenyl ring significantly influences the compound's physical properties. Commercial products are typically mixtures of these isomers along with other related phosphate esters. service.gov.uk
Ortho-, Meta-, and Para- Isomer Synthesis
The synthesis of a specific isomer—ortho-, meta-, or para-tert-butylphenyl diphenyl phosphate—is dictated by the choice of the starting tert-butylphenol isomer. For instance, reacting pure p-tert-butylphenol with phenol and phosphorus oxychloride will primarily yield p-tert-butylphenyl diphenyl phosphate. google.comnih.gov
The distinct isomers exhibit different physical properties, such as boiling points, as demonstrated in the table below based on research findings. service.gov.uk
Table 1: Boiling Points of this compound Isomers The following table is interactive. You can sort and filter the data.
{ "columns": [ {"name": "Isomer", "type": "TEXT"}, {"name": "Boiling Point (°C)", "type": "NUMBER"}, {"name": "Pressure (Pa)", "type": "NUMBER"} ], "rows": [ {"Isomer": "ortho-tert-Butylphenyl diphenyl phosphate", "Boiling Point (°C)": 195, "Pressure (Pa)": 27}, {"Isomer": "meta-tert-Butylphenyl diphenyl phosphate", "Boiling Point (°C)": 200, "Pressure (Pa)": 27}, {"Isomer": "para-tert-Butylphenyl diphenyl phosphate", "Boiling Point (°C)": 190, "Pressure (Pa)": 27} ] }
Production of Mixed Ester Formulations in Research Contexts
In many research and commercial applications, BPDP is used as a mixed formulation. These mixtures are not accidental but are often the result of specific manufacturing processes designed to achieve certain physical properties (e.g., viscosity). service.gov.uk The synthesis starts with a mixture of phenolic precursors, leading to a complex but controlled blend of phosphate esters.
A typical commercial formulation can contain several components, as detailed in scientific assessments. service.gov.ukindustrialchemicals.gov.au
Table 2: Example Composition of a Commercial Butylated Triaryl Phosphate Ester Formulation The following table is interactive. You can sort and filter the data.
{ "columns": [ {"name": "Component", "type": "TEXT"}, {"name": "CAS Number", "type": "TEXT"}, {"name": "Content (%)", "type": "NUMBER"} ], "rows": [ {"Component": "this compound", "CAS Number": "56803-37-3", "Content (%)": 43.2}, {"Component": "Triphenyl phosphate (TPHP)", "CAS Number": "115-86-6", "Content (%)": 40.2}, {"Component": "di-tert-Butylphenyl phenyl phosphate", "CAS Number": "65652-41-7", "Content (%)": 14}, {"Component": "tri-tert-Butylphenyl phosphate", "CAS Number": "78-33-1", "Content (%)": 2} ] }
Note: The exact composition can vary between manufacturers and product grades. service.gov.uk
Derivatization and Analog Generation in Academic Inquiry
In academic research, particularly in metabolism and environmental fate studies, the derivatization of this compound is of significant interest. This often occurs through biological processes where organisms metabolize the parent compound into various other molecules. asm.orgnih.govresearchgate.net
Fungal metabolism studies, for example, have shown that the primary metabolic pathway involves the oxidation of the tert-butyl group rather than the cleavage of the phosphate ester bonds. asm.orgresearchgate.net This biological derivatization leads to the formation of several metabolites.
Key metabolites and structural analogs identified in research include:
4-(2-carboxy-2-propyl)triphenyl phosphate: Formed by the oxidation of the tert-butyl group into a carboxylic acid. asm.orgnih.gov
Hydroxylated derivatives: Resulting from enzymatic attack on the aromatic rings. researchgate.net
Diphenyl phosphate: A minor product formed from the cleavage of one of the ester linkages. asm.orgnih.gov
Triphenyl phosphate (TPHP): A structurally related analog that is often a major component in commercial BPDP mixtures. service.gov.ukindustrialchemicals.gov.au
Bis(tert-butylphenyl) phenyl phosphate: An analog with two tert-butylated phenyl groups, also present in commercial formulations. service.gov.ukindustrialchemicals.gov.au
These derivatives and analogs are crucial for understanding the compound's behavior and transformation in biological and environmental systems.
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | BPDP |
| Phosphorus oxychloride | POCl₃ |
| Aluminum trichloride | AlCl₃ |
| Magnesium chloride | MgCl₂ |
| Hydrogen chloride | HCl |
| Phenol | - |
| Isobutylene | - |
| tert-Butylphenol | tBP |
| ortho-tert-Butylphenyl diphenyl phosphate | o-BPDP |
| meta-tert-Butylphenyl diphenyl phosphate | m-BPDP |
| para-tert-Butylphenyl diphenyl phosphate | p-BPDP |
| Triphenyl phosphate | TPHP |
| di-tert-Butylphenyl phenyl phosphate | - |
| tri-tert-Butylphenyl phosphate | - |
| 4-(2-carboxy-2-propyl)triphenyl phosphate | - |
Environmental Occurrence and Spatial Distribution of Tert Butylphenyl Diphenyl Phosphate
Detection in Environmental Compartments
Scientific investigations have confirmed the presence of tert-butylphenyl diphenyl phosphate (B84403) across various environmental media. Its physicochemical properties, such as low water solubility and a low vapor pressure, govern its distribution and partitioning in the environment. nih.govservice.gov.uk
Atmospheric Distribution and Gaseous/Particulate Partitioning
Due to its low vapor pressure, tert-butylphenyl diphenyl phosphate is expected to exist in the atmosphere in both the gaseous and particulate-bound phases. nih.gov Its persistence in the air is limited by reactions with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately one day. nih.gov
Modeling has been used to estimate its concentration in the air, with a predicted regional concentration of 3.28 x 10⁻⁹ mg/m³. service.gov.uk Field studies have also confirmed its presence. Research in Sweden detected this compound in both outdoor and indoor air. Notably, it was found in the air of workplaces such as an electronics equipment recycling plant. service.gov.uk
Aquatic System Presence: Surface Water, Wastewater, and Drinking Water Research
This compound is classified as very toxic to aquatic life with long-lasting effects. scipoly.com Its entry into aquatic systems can occur through industrial and municipal wastewater discharges. The water solubility of tBPDPP has been reported to be as low as 0.04 mg/L for the pure substance, while commercial mixtures containing it have a higher measured solubility of around 3.2 mg/L. service.gov.uk
Once in an aquatic environment, biodegradation can occur. In experimental aquatic systems (microcosms) using water from a site with a history of agricultural chemical exposure, over 37% of the tBPDPP was mineralized to CO₂ after eight weeks. nih.gov In contrast, only 1.7% was mineralized in water from a non-contaminated site, suggesting that microbial communities in previously exposed environments are better adapted to degrade the compound. nih.gov Hydrolysis is also an expected degradation pathway, particularly in alkaline waters. nih.gov
While predicted environmental concentrations (PECs) for surface water have been calculated, specific monitoring data on the concentration of this compound in surface water, wastewater, and drinking water remains limited in publicly available research. service.gov.uk
Sediment and Soil Matrix Investigations
Due to its chemical properties, this compound is expected to adsorb to suspended solids and sediment if released into water. nih.gov One study using artificial ponds found that 61.5% of the tBPDPP added to the water was found in the sediment within 18 hours. nih.gov In soil, it is expected to have no mobility, binding strongly to soil particles. nih.gov
Biodegradation is considered a key process for the fate of tBPDPP in both soil and sediment. nih.govnih.gov Studies of sediment from environmental microcosms have shown that degradation is most effective in eutrophic ecosystems that have had previous exposure to anthropogenic chemicals. nih.govasm.org Analysis of residues in these systems revealed the presence of undegraded tBPDPP along with smaller quantities of breakdown products, including phenol (B47542), tert-butylphenol, and diphenyl phosphate. nih.govasm.org
However, a survey conducted in the United States in the early 1980s did not detect the compound in sediment samples from several industrialized rivers, including the Delaware River near an aryl phosphate manufacturing facility. service.gov.uk More recent and widespread quantitative data on its concentrations in various soil and sediment matrices are not extensively available.
Occurrence in Specific Environmental Niches
Beyond general environmental compartments, tBPDPP has been specifically detected in indoor environments and has been shown to accumulate in living organisms.
Indoor Environmental Studies (e.g., Household Dust, Indoor Air)
Indoor environments can act as reservoirs for flame retardants that escape from consumer products. This compound has been detected in indoor air, particularly in occupational settings like electronics recycling facilities. service.gov.uk
It is also a notable component of indoor dust. A study analyzing house dust from South China and the Midwestern United States investigated the presence of tert-butylated triarylphosphate esters (TBPPs). The research found that these compounds were detected in 100% of the dust samples from both locations. The most dominant isomer found was 4-tert-butylphenyl diphenyl phosphate (4tBPDPP). nih.gov The median concentrations of total TBPPs were higher in the U.S. samples compared to the Chinese samples. nih.gov
Table 1: Concentration of tert-Butylated Triarylphosphate Esters (TBPPs) in House Dust This table is interactive. You can sort and filter the data.
| Location | Median Concentration (ng/g) | Concentration Range (ng/g) | Dominant Isomer |
|---|---|---|---|
| South China | 35.4 | 8.1 - 198 | 4-tert-butylphenyl diphenyl phosphate |
| Midwestern U.S. | 81.3 | 35.2 - 800 | 4-tert-butylphenyl diphenyl phosphate |
Source: nih.gov
Biotic Matrix Monitoring (e.g., Wildlife, Aquatic Organisms)
This compound has the potential to bioaccumulate in aquatic organisms. nih.gov Estimated bioconcentration factors (BCFs) in fish are considered high to very high, with values reported at 528, 785, and 1096. nih.gov
Laboratory and controlled environment studies have demonstrated this accumulation. In one study, after 50 days of exposure in an artificial pond, chironomid larvae (a type of non-biting midge) accumulated tBPDPP to a concentration of 2.7 µg/g, while fathead minnows had a concentration of 0.4 µg/g. nih.gov The depuration half-life (the time it takes for half of the chemical to be eliminated from the organism) for the chironomid larvae was 43 hours. nih.gov
The metabolism of tBPDPP has also been investigated. The fungus Cunninghamella elegans can metabolize the compound, primarily by oxidizing the tert-butyl group. nih.govnih.gov Studies have also detected metabolites of tBPDPP in the urine of women and children, indicating human exposure and uptake. nih.gov
Global and Regional Concentration Profiles
Comparative Analysis of Environmental Levels Across Geographies
Data on the concentration of this compound in various environmental media have been reported from different parts of the world, although a comprehensive global monitoring program has not been established. The available data allows for a comparative analysis of its environmental levels across different geographies, revealing variations in contamination levels.
In North America , particularly the United States and Canada, tBPDP has been detected in indoor environments and human samples. A Canadian screening assessment reported that between 10,000 and 100,000 kg of BPDP were imported into the country. canada.ca In the United States, a study on toddlers' exposure to semi-volatile organic compounds in North Carolina reported the detection of 4-tert-butylphenyl diphenyl phosphate (4tBPDPP) in 94.7% of indoor dust samples, with concentrations reaching up to 85,986 ng/g. canada.ca
In Europe , research has identified tBPDP in marine mammals. A study on dolphins from Southern European waters detected several organophosphate esters, including 4-tert-butylphenyl diphenyl phosphate (BPDP), in their brain tissue. researchgate.net This finding is significant as it demonstrates the ability of the compound to cross the blood-brain barrier in wildlife. researchgate.net In the United Kingdom, a risk evaluation report by the Environment Agency detailed monitoring of this compound in wastewater treatment plant effluents and receiving waters across England and Wales. service.gov.uk
In Asia , studies have reported the presence of tBPDP in aquatic environments. Research on the Qiantang River in Eastern China detected 25 different organophosphorus flame retardants, with total concentrations in water ranging from 35.5 to 192 ng/L and in sediment from 8.84 to 48.5 ng/g dry weight. researchgate.net Another study in China on silver carp (B13450389) from Taihu Lake also detected 4-tert-butylphenyl diphenyl phosphate in the brain tissue of the fish. researchgate.net
The following interactive table provides a summary of reported concentrations of this compound in various environmental media across different geographical locations.
Spatiotemporal Trends in Environmental Occurrence
For instance, a study assessing temporal trends in urinary metabolites of two other organophosphate flame retardants, tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) and triphenyl phosphate (TPHP), in the United States between 2002 and 2015 found a dramatic increase in the metabolite of TDCIPP. acs.orgacs.org The levels of the TPHP metabolite also showed a significant, though smaller, increase over the same period. acs.orgacs.org These increasing trends in human exposure to other OPEs suggest that the environmental burden and subsequent human contact with this class of chemicals, which includes tBPDP, may have been on the rise.
It is important to note that these trends are for other compounds and may not directly reflect the spatiotemporal pattern of tBPDP. The environmental concentrations of individual OPEs are influenced by their specific production volumes, usage patterns, and environmental fate characteristics. Therefore, without dedicated long-term monitoring of tBPDP, its specific environmental trends remain an area requiring further research.
Environmental Fate and Transformation Pathways of Tert Butylphenyl Diphenyl Phosphate
Transport Dynamics in Environmental Media
The distribution of tBPDP in the environment is a result of complex transport processes between air, water, soil, and sediment. Its movement is largely governed by properties such as low water solubility and a high octanol-water partition coefficient, indicating a tendency to associate with organic matter and solid phases rather than remaining in water.
A summary of the key physicochemical properties influencing the transport of tert-Butylphenyl diphenyl phosphate (B84403) is presented below.
| Property | Value | Implication for Environmental Transport |
| Water Solubility | 0.04 - 3.2 mg/L | Low solubility limits its concentration in the aqueous phase, promoting partitioning to other media. |
| Vapor Pressure | 1.5 x 10⁻⁴ Pa at 25°C | Low volatility suggests that evaporation from water or soil surfaces is not a primary transport pathway. |
| Log K_ow | 5.12 | High lipophilicity indicates a strong tendency to adsorb to organic carbon in soil and sediment and to bioaccumulate. |
| Henry's Law Constant | 2.2 x 10⁻⁷ atm-m³/mole | Indicates that volatilization from water is not an important fate process. |
| Organic Carbon-Water (B12546825) Partition Coefficient (K_oc_) | 7.4 x 10⁴ (estimated) | High value points to low mobility in soil and strong adsorption to suspended solids and sediment in water. |
Inter-compartmental Exchange Processes (Air-Water, Water-Sediment, Soil-Air)
The exchange of tBPDP between environmental compartments is largely unidirectional towards solid phases.
Water-Sediment: Due to its high estimated organic carbon-water partition coefficient (Koc) of 74,000 and low water solubility, tBPDP released into aquatic systems is expected to strongly adsorb to suspended solids and partition into sediment. This process has been observed in pond studies, confirming that sediment acts as a significant sink for this compound.
Soil-Air and Water-Air: The compound's low vapor pressure (estimated at 1.5 x 10⁻⁴ Pa at 25°C) and low estimated Henry's Law constant (2.2 x 10⁻⁷ atm-m³/mole) signify that volatilization is not a major environmental fate process. service.gov.uk Consequently, the transfer from soil or water into the atmosphere is minimal.
Fugacity-Based Modeling Approaches for Environmental Distribution
Fugacity-based models, such as the Equilibrium Criterion (EQC) model, are theoretical tools used to predict the environmental distribution of a chemical. researchgate.net These models use a chemical's physicochemical properties to calculate its "escaping tendency" or fugacity from different environmental compartments (e.g., air, water, soil, sediment, biota). researchgate.net
For tert-Butylphenyl diphenyl phosphate, inputs such as its low vapor pressure, low water solubility, and high octanol-water partition coefficient would be used in a fugacity model. service.gov.uk The model's output would predict the compartments where the chemical is most likely to accumulate. Based on its properties, such models would forecast that tBPDP will predominantly partition to soil and sediment, with significantly lower concentrations found in water and air. oecd.org
Long-Range Atmospheric Transport Potential
The potential for a chemical to undergo long-range atmospheric transport is determined by its persistence in the atmosphere and its partitioning behavior. For tBPDP, the potential is considered low. This is primarily due to its relatively short estimated atmospheric half-life of approximately 24 hours (1.0 day). service.gov.uknih.gov This short lifespan is the result of its reaction with photochemically-produced hydroxyl radicals in the atmosphere. service.gov.uknih.gov A chemical that is degraded quickly has limited time to travel far from its source. Furthermore, its low vapor pressure restricts its initial entry into the atmospheric gas phase, a prerequisite for long-distance transport. service.gov.uk
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.
Hydrolysis Pathways and Kinetics
Hydrolysis is a key degradation pathway for tBPDP in the environment, particularly in alkaline waters. The process involves the cleavage of the phosphate ester bonds. The most likely hydrolysis products are diphenyl phosphate (DPHP) and tert-butylphenol, or alternatively, phenol (B47542) and a tert-butylated phenyl phosphate. service.gov.uknih.gov
The rate of hydrolysis is highly dependent on pH. Under neutral environmental conditions (pH 7), the process is generally slow, with half-lives expected to be several weeks or longer. nih.gov However, the rate significantly increases under alkaline conditions. nih.gov
Estimated Hydrolysis Half-lives for this compound
| pH | Estimated Half-life |
|---|---|
| 8 | 53 days |
| 9 | 5.3 days |
| 10 | 13 hours |
Data sourced from PubChem. nih.gov
Photolytic Transformation Processes
Photolysis, or degradation by light, can occur directly or indirectly.
Direct Photolysis: this compound is not expected to be susceptible to direct photolysis by sunlight. This indicates that the molecule itself does not readily absorb light within the solar spectrum available at the Earth's surface, and therefore this degradation pathway is not considered significant.
Indirect Photolysis: The primary photolytic transformation process for tBPDP is indirect photolysis in the atmosphere. This occurs through reaction with hydroxyl radicals (•OH) that are themselves produced by photochemical reactions in the air. service.gov.uknih.gov The estimated rate constant for this vapor-phase reaction is 1.6 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about one day. nih.gov An unpublished study on aqueous photodegradation was noted in a UK environmental report, but specific results were not available. service.gov.uk
Biotic Transformation and Biodegradation
The biodegradation of this compound (t-BPDP) is a significant environmental fate process, particularly in aquatic and sediment systems. iaea.org Studies using microcosms containing sediment and water from various ecosystems have shown that the extent of degradation is highly dependent on the environmental conditions and the history of the site. nih.govnih.gov In an artificial pond system, the half-life of t-BPDP was measured to be 0.44 days in water and 39 days in sediment, considering both abiotic and biotic transformations. iaea.org
Research has demonstrated that microbial communities in eutrophic ecosystems with prior exposure to agricultural chemicals are more effective at degrading t-BPDP than those from uncontaminated sites. nih.govnih.gov This suggests that microbial populations can adapt to metabolize this compound. In a river die-away test, t-BPDP showed a primary biodegradation half-life of approximately 4 days, with complete degradation occurring within 11 days, indicating that biotic processes are the main driver of its degradation in such environments. iaea.org
The breakdown of t-BPDP in the environment is facilitated by indigenous microbial populations. nih.gov Studies have identified that sediments with the highest rates of t-BPDP biodegradation also host the largest populations of heterotrophic and specific t-BPDP-utilizing microorganisms. nih.govnih.gov In some cases, acclimation of sediments to t-BPDP has led to adaptive increases in these specific microbial populations. nih.govnih.gov
Fungal species have also been shown to play a role in the biotransformation of t-BPDP. The fungus Cunninghamella elegans has been studied extensively and found to metabolize t-BPDP effectively. nih.gov In one study, C. elegans metabolized 70% of the available t-BPDP over a seven-day period. nih.gov Further investigations revealed that 28 other fungal cultures were also capable of metabolizing the compound, indicating that this capability is distributed among various fungal species. nih.gov
The enzymatic breakdown of t-BPDP involves several catabolic processes, with phosphoesterase enzymes playing a key role. nih.gov Research has established a direct correlation between high t-BPDP biodegradation rates in sediments and elevated activities of phosphotri- and diesterase enzymes. nih.govnih.gov Adaptive increases in these phosphoesterase enzymes were observed in sediments that were acclimated to t-BPDP. nih.govnih.gov
However, the metabolic pathway can differ between microbial groups. In studies with the fungus Cunninghamella elegans, phosphatase cleavage, which involves the breaking of the phosphate ester bond, was found to be a minor pathway for metabolism. nih.gov This suggests that fungi primarily utilize other enzymatic processes, such as oxidation of the alkyl side chain and aromatic rings, to transform the t-BPDP molecule. nih.gov
Mineralization is the complete breakdown of an organic compound to its inorganic constituents, such as carbon dioxide (CO₂) and water. Studies using radiolabeled [¹⁴C]t-BPDP have been conducted to track its mineralization in environmental microcosms by measuring the evolution of ¹⁴CO₂. nih.govnih.gov
These studies reveal significant variations in mineralization rates depending on the ecosystem. In microcosms from an area with chronic exposure to agricultural chemicals, over 37% of the t-BPDP was mineralized to ¹⁴CO₂ after 8 weeks. nih.govnih.gov In stark contrast, only 1.7% was mineralized in samples from a non-contaminated site over the same period. nih.govnih.gov The concentration of t-BPDP also impacts its degradation; mineralization was highest at a concentration of 0.1 mg/L and was inhibited at 10- and 100-fold higher concentrations. nih.govnih.gov In another study using activated sludge, CO₂ evolution reached 43.4% in 7 days and 89.8% in 28 days, indicating that t-BPDP can be considered inherently biodegradable. iaea.orgservice.gov.uk
Table 1: Mineralization of [¹⁴C]t-BPDP in Environmental Microcosms An interactive data table summarizing research findings on the mineralization of this compound under different conditions.
| Ecosystem Type | Exposure Concentration (mg/L) | Mineralization (% ¹⁴CO₂) | Time Period | Citation |
|---|---|---|---|---|
| Chronic Agricultural Chemical Exposure | 0.1 | >37% | 8 weeks | nih.gov, nih.gov |
| Non-contaminated Site | 0.1 | 1.7% | 8 weeks | nih.gov, nih.gov |
| Activated Sludge | Not Specified | 43.4% | 7 days | iaea.org |
| Activated Sludge | Not Specified | 89.8% | 28 days | iaea.org |
In microbial microcosm studies, chemical analysis revealed the presence of undegraded t-BPDP along with minor amounts of several degradation products. nih.gov These include:
Phenol nih.gov
tert-Butylphenol nih.gov
Diphenyl phosphate nih.gov
Triphenyl phosphate nih.gov
Fungal metabolism, particularly by Cunninghamella elegans, yields a different array of metabolites, primarily through the oxidation of the tert-butyl group. nih.gov The predominant metabolite formed by C. elegans is 4-(2-carboxy-2-propyl)triphenyl phosphate. nih.gov Other identified fungal metabolites include:
4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate nih.gov
Triphenyl phosphate nih.gov
Diphenyl phosphate nih.gov
4-(2-carboxy-2-propyl)diphenyl phosphate nih.gov
2-(4-hydroxyphenyl)-2-methyl propionic acid nih.gov
Phenol nih.gov
These findings suggest that the microbial degradation of t-BPDP proceeds through at least three different catabolic processes: oxidation of the alkyl side chain, hydroxylation of the aromatic rings, and cleavage of the phosphate ester bonds. nih.govnih.gov
Table 2: Identified Biotransformation Products of this compound An interactive data table listing the metabolites identified from microbial and fungal degradation studies.
| Metabolite | Originating Process | Citation |
|---|---|---|
| Phenol | Microbial (Microcosm) & Fungal | nih.gov, nih.gov |
| tert-Butylphenol | Microbial (Microcosm) | nih.gov |
| Diphenyl phosphate | Microbial (Microcosm) & Fungal | nih.gov, nih.gov |
| Triphenyl phosphate | Microbial (Microcosm) & Fungal | nih.gov, nih.gov |
| 4-(2-carboxy-2-propyl)triphenyl phosphate | Fungal (C. elegans) | nih.gov |
| 4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate | Fungal (C. elegans) | nih.gov |
| 4-(2-carboxy-2-propyl)diphenyl phosphate | Fungal (C. elegans) | nih.gov |
| 2-(4-hydroxyphenyl)-2-methyl propionic acid | Fungal (C. elegans) | nih.gov |
Formation of Secondary Organophosphate Esters
The environmental presence of this compound (tBuPh-DPhP) is not solely due to its direct release. Transformation processes in the environment can lead to the formation of other organophosphate esters (OPEs), known as secondary OPEs, which may have their own toxicological and environmental fate profiles. These formation pathways include atmospheric chemical reactions of precursor compounds and various transformations within environmental systems like water and soil.
Atmospheric Chemical Transformation of Precursors
While tBuPh-DPhP is primarily used as a flame retardant and plasticizer, a significant indirect source of OPEs in the atmosphere is the chemical transformation of other commercially used compounds, particularly organophosphite antioxidants (OPAs). scholaris.canih.gov These antioxidants are added to polymers to prevent degradation during processing and use. wikipedia.orguvabsorber.com
A key pathway for the formation of secondary OPEs is the oxidation of OPAs. scholaris.ca Research has demonstrated that OPAs can react with atmospheric oxidants such as ozone (O₃) and hydroxyl radicals (•OH). scholaris.camdpi.com For instance, studies on tris(2,4-di-tert-butylphenyl) phosphite (B83602), an OPA structurally similar to potential precursors of tBuPh-DPhP, show that it readily transforms into its phosphate analogue, tris(2,4-di-tert-butylphenyl) phosphate, upon exposure to heat, UV radiation, and water. researchgate.net This transformation is significant as it converts an antioxidant into a persistent OPE. scholaris.caresearchgate.net
The atmospheric half-life of tBuPh-DPhP due to reaction with photochemically-produced hydroxyl radicals is estimated to be approximately one day, indicating that it is susceptible to atmospheric degradation. nih.gov While direct atmospheric formation of tBuPh-DPhP from a specific OPA precursor is not extensively documented, the established reactivity of analogous OPAs strongly suggests that similar pathways could contribute to the atmospheric burden of tBuPh-DPhP. scholaris.caresearchgate.net The general mechanism involves the oxidation of the phosphite (P(III)) to a phosphate (P(V)). uvabsorber.com
The table below summarizes the key atmospheric transformation processes of OPA precursors that lead to the formation of secondary OPEs.
| Precursor Class | Transformation Process | Key Oxidants | Resulting Product Class | Supporting Evidence |
| Organophosphite Antioxidants (OPAs) | Oxidation | Ozone (O₃), Hydroxyl Radicals (•OH) | Secondary Organophosphate Esters (OPEs) | Transformation of tris(2,4-di-tert-butylphenyl) phosphite to its phosphate analog. scholaris.caresearchgate.net |
Indirect Formation Pathways in Environmental Systems
Once released into the environment, tBuPh-DPhP can undergo various transformation processes, leading to the formation of secondary OPEs, most notably diphenyl phosphate (DPHP). These transformations can be mediated by both biological and non-biological (abiotic) factors.
Biotic Transformation:
Microbial degradation is a significant pathway for the transformation of tBuPh-DPhP in the environment. Studies using microcosms containing sediment and water from various ecosystems have shown that tBuPh-DPhP can be biodegraded. nih.govnih.govasm.org The primary biodegradation product identified in these studies is diphenyl phosphate (DPHP). nih.govnih.gov This suggests that microorganisms possess enzymes, such as phosphotriesterases, capable of cleaving the ester bonds of tBuPh-DPhP. The rate and extent of biodegradation can be influenced by factors such as the concentration of the compound and the history of the microbial community's exposure to anthropogenic chemicals. nih.govnih.gov
Fungal metabolism has also been shown to transform tBuPh-DPhP into a variety of secondary OPEs. For example, the fungus Cunninghamella elegans metabolizes tBuPh-DPhP into several products, including DPHP, triphenyl phosphate, and hydroxylated and carboxylated derivatives such as 4-(2-carboxy-2-propyl)triphenyl phosphate and 4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate. nih.gov This indicates that in addition to the cleavage of the phosphate ester bond, oxidation of the tert-butyl group and the phenyl rings are also important transformation pathways. nih.gov
Abiotic Transformation:
Abiotic processes, primarily hydrolysis and to a lesser extent photolysis, also contribute to the formation of secondary OPEs from tBuPh-DPhP.
Hydrolysis: tBuPh-DPhP can undergo hydrolysis, where the ester bonds are broken by reaction with water. The rate of hydrolysis is pH-dependent. Estimated half-lives for the base-catalyzed hydrolysis of tBuPh-DPhP are 53 days at pH 8 and 5.3 days at pH 9. nih.gov The primary product of hydrolysis is diphenyl phosphate (DPHP) and tert-butylphenol. nih.govnih.gov
Photolysis: Direct photolysis of tBuPh-DPhP is not expected to be a significant transformation pathway as it does not absorb light at wavelengths above 290 nm. nih.gov However, indirect photolysis, mediated by other light-absorbing substances in the water, could potentially play a role, although this has not been extensively studied for this specific compound.
The following table provides a summary of the major indirect formation pathways of secondary OPEs from tBuPh-DPhP in environmental systems.
| Environmental Compartment | Transformation Pathway | Key Products | Influencing Factors | Supporting Evidence |
| Water/Sediment | Biodegradation | Diphenyl phosphate, Phenol, tert-Butylphenol | Microbial community composition, Prior exposure to chemicals, Concentration of tBuPh-DPhP | Microcosm studies showing mineralization and product formation. nih.govnih.govasm.org |
| Soil/Fungi | Fungal Metabolism | Diphenyl phosphate, Triphenyl phosphate, Hydroxylated and Carboxylated derivatives | Fungal species | Studies with Cunninghamella elegans. nih.gov |
| Water | Hydrolysis | Diphenyl phosphate, tert-Butylphenol | pH | Estimated half-lives at different pH values. nih.gov |
Advanced Analytical Methodologies for Tert Butylphenyl Diphenyl Phosphate Research
Sample Preparation Techniques
The accurate quantification of tert-Butylphenyl diphenyl phosphate (B84403) from complex environmental samples necessitates meticulous sample preparation to isolate the analyte from interfering matrix components.
Extraction Methods for Diverse Environmental Matrices (e.g., Pressurized Liquid Extraction)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), has emerged as a powerful and efficient technique for extracting tBPDP and other organophosphate esters from solid and semi-solid environmental matrices. researchgate.netmdpi.com This method utilizes elevated temperatures and pressures to enhance extraction efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods. mdpi.com
The effectiveness of PLE is dependent on optimizing several parameters, including the choice of solvent, temperature, pressure, and extraction time. For instance, in the analysis of polybrominated diphenyl ethers (PBDEs), which share structural similarities with organophosphate esters, a mixture of n-hexane and dichloromethane (B109758) has been used effectively with PLE for fish samples. nih.gov For soil samples containing polychlorinated biphenyls (PCBs) and PBDEs, a PLE system was optimized using various parameters to achieve a simultaneous extraction. nih.gov In a study on linear alkylbenzenesulfonates in sediment, methanol (B129727) was used as the extraction solvent at 100°C and 100 atm. researchgate.net
A study involving the analysis of a commercial tBPDP product in water utilized a liquid-liquid extraction with methylene (B1212753) dichloride after centrifugation to separate the aqueous phase. service.gov.uk
| Matrix | Target Analytes | Solvent | Temperature (°C) | Extraction Time | Reference |
|---|---|---|---|---|---|
| Fish | Polybrominated Diphenyl Ethers (PBDEs) | n-hexane:dichloromethane (90:10 v/v) | 100 | 5 min (static, 3 cycles) | nih.gov |
| Sediment | Linear Alkylbenzenesulfonates (LAS) | Methanol | 100 | 15 min (static) + 20 min (dynamic) | researchgate.net |
| Soil | Polychlorinated Biphenyls (PCBs) & PBDEs | Parameters such as temperature, pressure, static time, and flush volume were optimized. | nih.gov |
Clean-up and Concentration Strategies
Following extraction, a clean-up step is often crucial to remove co-extracted matrix components that can interfere with chromatographic analysis and mass spectrometric detection. mdpi.com Selective pressurized liquid extraction (SPLE) integrates the clean-up step directly into the extraction process by incorporating sorbents into the extraction cell. researchgate.net
For the analysis of PBDEs in fish, Florisil was used as a fat retainer within the PLE cell, which successfully produced extracts ready for analysis without requiring further clean-up. nih.gov In the context of soil analysis, materials such as activated copper, Florisil, and silica (B1680970) gel have been evaluated as packing materials in the PLE cell to facilitate a one-step extraction and cleanup. nih.gov These sorbents help in retaining interfering compounds, allowing the target analytes to be selectively eluted. After clean-up, the extract is typically concentrated, often by evaporating the solvent under a gentle stream of nitrogen, to achieve the low detection limits required for environmental monitoring.
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating tBPDP from its isomers and other related organophosphate compounds prior to detection. Both gas and liquid chromatography are widely employed.
Gas Chromatography (GC) Applications
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a frequently used technique for the analysis of tBPDP. service.gov.uknih.govnih.gov The volatility of tBPDP allows for its effective separation on a GC column. The choice of the capillary column's stationary phase is critical for resolving tBPDP from other structurally similar compounds that may be present in technical mixtures or environmental samples.
In some cases, derivatization of phosphorus-containing compounds may be necessary before GC analysis to improve their volatility and thermal stability. mdpi.com For the analysis of complex environmental samples, advanced GC techniques such as gas chromatography-ion trap tandem mass spectrometry (GC-ITMS-MS) and gas chromatography with time-of-flight mass spectrometry (GC-TOF-MS) have been utilized, offering enhanced selectivity and sensitivity. nih.govnih.gov
Liquid Chromatography (LC) Applications
Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers a powerful alternative to GC, particularly for less volatile or thermally labile organophosphate esters. LC methods are highly effective when combined with tandem mass spectrometry (LC-MS/MS).
A comprehensive method for the quantitative analysis of 17 different aryl organophosphate esters, including tBPDP isomers, in indoor dust was developed using LC-MS/MS. nih.gov This method achieved successful separation of all target compounds within a 13-minute run time. nih.gov High-pressure liquid chromatography has also been instrumental in separating various metabolites of tBPDP in fungal metabolism studies. nih.govnih.gov
| Technique | Matrix | Key Finding/Parameter | Reference |
|---|---|---|---|
| LC-MS/MS | Indoor Dust | Separation of 17 aryl-OPEs within 13 minutes. | nih.gov |
| GC-ITMS-MS | Fish | Used for the analysis of PBDEs after selective PLE. | nih.gov |
| GC-TOF-MS | Soil | Simultaneous determination of PCBs and PBDEs. | nih.gov |
| High-Pressure Liquid Chromatography | Fungal Culture | Separation of tBPDP metabolites. | nih.govnih.gov |
| Gas Chromatography | Water | Analysis of commercial tBPDP product after extraction. | service.gov.uk |
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the definitive technique for the detection and quantification of tBPDP due to its high selectivity and sensitivity. When coupled with a chromatographic separation system, it provides robust and reliable results.
Tandem mass spectrometry (MS/MS) is particularly powerful for quantitative analysis in complex matrices. nih.gov By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for tBPDP can be monitored, which significantly reduces matrix interference and enhances selectivity. A validated LC-MS/MS method for aryl-OPEs in indoor dust reported limits of quantification ranging from 0.09 to 3.2 ng/g, demonstrating excellent sensitivity. nih.gov
Different types of mass analyzers have been successfully employed. Ion trap and time-of-flight mass spectrometers coupled with GC have proven effective for identifying and quantifying tBPDP and related compounds in various environmental samples. nih.govnih.gov Mass spectrometry, in conjunction with nuclear magnetic resonance (NMR), has also been critical in identifying the chemical structure of tBPDP metabolites in biodegradation studies. nih.govnih.gov The quantitative analysis of tBPDP can sometimes be challenging due to the potential for irreversible binding of the charged phosphate groups to labware or hydrolytic degradation in aqueous solutions, which can lead to variations in results, especially at low concentrations. engconfintl.org
High-Resolution Mass Spectrometry (HRMS) Approaches
High-resolution mass spectrometry (HRMS) is a critical tool for the identification and confirmation of tBPDP in complex environmental and biological samples. Unlike nominal mass instruments, HRMS instruments, such as Quadrupole-Time of Flight (Q-TOF) and Orbitrap-based systems, provide highly accurate mass measurements, typically with errors of less than 5 ppm. This precision allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing confidence in compound identification.
In the context of organophosphate ester analysis, HRMS coupled with liquid chromatography (LC) or gas chromatography (GC) is used for both target and non-target screening. csic.es For instance, a study on various organophosphorus flame retardants (OPFRs) utilized an Orbitrap-based HRMS system to investigate their fragmentation pathways. mdpi.com Such systems, often using techniques like high-energy collision dissociation (HCD), can elucidate the characteristic fragmentation patterns of aromatic OPFRs like tBPDP. mdpi.com The analysis of tBPDP would involve monitoring for its specific accurate mass and characteristic fragment ions, which are generated from the cleavage of the C-O and P-O bonds. mdpi.com
A typical HRMS workflow for tBPDP analysis might involve an ultrahigh-performance liquid chromatograph coupled to a Q Exactive hybrid quadrupole-Orbitrap HRMS. acs.org This setup enables the separation of tBPDP from isomers and other matrix components before its detection and accurate mass measurement.
Table 1: Example HRMS Parameters for Organophosphate Ester Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Mass Spectrometer | Q Exactive Hybrid Quadrupole-Orbitrap | acs.org |
| MS1 Resolution | 70,000 | mdpi.com |
| MS2 Resolution | 35,000 | mdpi.com |
| Collision Energy | Stepped (e.g., 10, 40, 80 eV) | mdpi.com |
| Ionization Mode | Positive Mode (HCD) | mdpi.com |
| Capillary Temperature | 350 °C | mdpi.com |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites
Once tBPDP enters a biological system, it can be metabolized into various transformation products. Tandem mass spectrometry (MS/MS) is an indispensable technique for identifying the structures of these metabolites. MS/MS involves the selection of a specific precursor ion (the metabolite) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. nih.gov This fragmentation pattern provides structural information about the metabolite.
Research has shown that the fungus Cunninghamella elegans metabolizes tBPDP primarily at the tert-butyl group. nih.gov The major metabolite identified was 4-(2-carboxy-2-propyl)triphenyl phosphate, which was separated by chromatographic techniques and identified using mass spectral methods. nih.gov
In a typical MS/MS experiment for metabolite elucidation, the sample extract is analyzed, and potential metabolite ions are identified based on predicted metabolic transformations (e.g., hydroxylation, oxidation). These precursor ions are then subjected to MS/MS analysis. The resulting fragmentation spectra are interpreted to confirm the proposed structure. For example, the fragmentation of a hydroxylated tBPDP metabolite would show a neutral loss of water and characteristic fragments of the diphenyl phosphate backbone. This approach allows for the rapid identification of various types of conjugates and transformation products. nih.gov
Isotope Dilution Mass Spectrometry for Quantification
For accurate and precise quantification of tBPDP in complex matrices, isotope dilution mass spectrometry (IDMS) is the gold standard. This technique involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., ¹³C- or D-labeled tBPDP) to the sample at the beginning of the analytical procedure. doi.orgnih.gov This labeled compound serves as an internal standard that behaves almost identically to the native analyte during sample extraction, cleanup, and instrumental analysis.
By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, any losses of the analyte during sample preparation can be accurately corrected. doi.org This approach effectively compensates for matrix effects—signal suppression or enhancement caused by co-extracted sample components—that can plague other quantification methods. alsglobal.com The use of isotopically labeled standards is particularly crucial for complex matrices like dust, sediment, and biological tissues, where analyte recovery can be variable. Quantification is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides the necessary selectivity and sensitivity. doi.orgnih.gov
Quality Assurance and Quality Control in Analysis
Rigorous quality assurance and quality control (QA/QC) procedures are essential to ensure the reliability and accuracy of data generated in the analysis of tBPDP.
Development and Application of Certified Reference Materials
Certified Reference Materials (CRMs) are highly characterized and homogeneous materials with a certified concentration of the analyte of interest. They are produced by national metrology institutes or accredited reference material producers according to stringent standards like ISO 17034. sigmaaldrich.com CRMs are used to validate analytical methods, calibrate instruments, and assess the accuracy of laboratory results.
For tBPDP analysis, CRMs are available from various suppliers. accustandard.com These are often provided as solutions in a solvent like hexane (B92381) at a certified concentration (e.g., 1000 µg/mL). accustandard.com Laboratories analyzing tBPDP would use these CRMs to prepare calibration standards and to perform quality control checks to ensure their measurements are traceable to a known standard. Related compounds, such as Tris(2,4-di-tert-butylphenyl)phosphate, are also available as CRMs and can be used in broader analytical methods for organophosphate esters. sigmaaldrich.comthomassci.com
Internal and Surrogate Standard Utilization
In environmental and biological analysis, internal standards and surrogates are crucial for monitoring and correcting for variations in analytical performance. biotage.com
Internal Standards: These are compounds added to a sample extract just before instrumental analysis. biotage.com Their primary function is to compensate for variations in instrument response from injection to injection. doi.org For robust methods like isotope dilution, a stable isotope-labeled analog of tBPDP would be the ideal internal standard. alsglobal.com
Surrogate Standards: These are compounds that are chemically similar to the analyte of interest but not expected to be present in the original sample. biotage.com They are added to the sample at the very beginning of the sample preparation process (before extraction). The recovery of the surrogate standard provides a measure of the efficiency of the entire analytical method for each individual sample, from extraction and cleanup to final analysis. biotage.com For tBPDP analysis, a deuterated or ¹³C-labeled organophosphate ester with similar chemical properties could be used as a surrogate.
The choice and timing of standard addition are dictated by the specific analytical method (e.g., EPA method requirements). biotage.com Monitoring the recoveries of these standards is a key QC check; recoveries outside of established control limits may indicate a problem with the analysis of that specific sample. chromforum.org
Method Detection Limits and Quantification Limits in Environmental Analysis
Establishing the sensitivity of an analytical method is critical for interpreting environmental data, especially when dealing with trace-level contaminants.
Method Detection Limit (MDL): The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results. epa.govepa.gov It is determined by analyzing multiple replicates of a sample matrix (like reagent water) spiked with the analyte at a low concentration, typically 2 to 10 times the estimated MDL. epa.govgovinfo.gov The MDL is calculated from the standard deviation of these replicate measurements. govinfo.gov The EPA's procedure for MDL determination is a widely accepted standard. epa.gov
Quantification Limit (QL): Also known as the Limit of Quantification (LOQ) or Practical Quantitation Limit (PQL), this is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy under stated analytical conditions. api.org The QL is higher than the MDL. Concentrations detected between the MDL and the QL are typically reported as estimated values, as the quantitative uncertainty is higher in this range. The QL is often established as a multiple of the MDL, for instance, 5 to 10 times the MDL. api.org For example, a validated LC-MS/MS method for analyzing 17 different aryl-OPEs in indoor dust reported limits of quantification ranging from 0.09 to 3.2 ng/g. nih.gov
Table 2: Key Analytical Limit Definitions
| Term | Definition | Reference |
|---|---|---|
| Method Detection Limit (MDL) | The minimum measured concentration of a substance that can be reported with 99% confidence that it is distinguishable from method blank results. | epa.gov |
| Quantification Limit (QL) / Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | api.orgnih.gov |
Non-Target and Suspect Screening Approaches for Related Compounds
Traditional analytical methods for this compound (tBPDP) often rely on targeted approaches, which are limited to quantifying the primary compound and a small, predefined list of known transformation products. However, the complexity of commercial tBPDP mixtures and their subsequent environmental fate necessitates more advanced analytical strategies. Non-target screening (NTS) and suspect screening analysis (SSA) have emerged as powerful methodologies for identifying a broader range of related substances, including isomers, byproducts, and environmental or metabolic transformation products (TPs) that are not typically monitored.
These advanced screening techniques predominantly utilize high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, coupled with liquid chromatography (LC) or gas chromatography (GC). nih.gov This combination allows for the detection of a wide array of chemical compounds in a single analysis and provides high-accuracy mass measurements, which are crucial for the tentative identification of unknown substances by determining their elemental composition.
Identification of Isomers and Manufacturing Byproducts
Commercial tBPDP is not a single, pure compound but a complex mixture. service.gov.uk Suspect screening has been instrumental in characterizing the composition of these technical products. For instance, analyses have revealed that commercial formulations can contain a significant proportion of triphenyl phosphate (TPP) and various isomers of tBPDP. service.gov.uk These include isomers where the tert-butyl group is in different positions on the phenyl ring (e.g., 2-tert-butylphenyl diphenyl phosphate, 4-tert-butylphenyl diphenyl phosphate) as well as isomers with multiple tert-butyl substitutions, such as di-tert-butylphenyl phenyl phosphate. service.gov.uk The presence and relative abundance of these isomers can vary between different commercial products, highlighting the importance of SSA for accurate product characterization. service.gov.uk
Furthermore, NTS can uncover previously unrecognized byproducts. For example, tris(2,4-di-tert-butylphenyl) phosphate (TDtBPP), initially identified through non-targeted screening of e-waste dust, is believed to be a transformation product of the widely used antioxidant tris(2,4-di-tert-butylphenyl) phosphite (B83602). acs.orgresearchgate.net This discovery underscores the ability of NTS to identify significant, previously unknown environmental contaminants that are structurally related to commercial phosphate esters.
Detection of Environmental and Biological Transformation Products
Once released into the environment, tBPDP can undergo various biotic and abiotic degradation processes, leading to the formation of numerous TPs. Similarly, metabolic processes in organisms can alter the parent compound. NTS and SSA are critical for identifying these TPs, which may have different properties and environmental behavior compared to tBPDP itself.
Studies using these approaches have successfully identified several classes of TPs:
Hydrolytic Products: The most common degradation pathway involves the hydrolysis of the phosphate ester bonds. This leads to the formation of compounds like diphenyl phosphate (DPP), which is a common metabolite for many triaryl-substituted organophosphate esters, as well as tert-butylphenol and phenol (B47542). nih.govnih.gov
Oxidative Products: Fungal metabolism studies have shown that tBPDP can be oxidized at the tert-butyl group to form carboxylic acid derivatives, such as 4-(2-carboxy-2-propyl)triphenyl phosphate. asm.orgnih.gov Hydroxylated versions of the parent compound have also been proposed as likely metabolites, consistent with the metabolic pathways of other organophosphate flame retardants. nih.govnih.gov
The table below summarizes some of the compounds related to tBPDP that have been identified through screening studies in various environmental and biological matrices.
Table 1. Related Compounds of tBPDP Identified via Screening Methodologies
| Compound Name | Chemical Formula | Compound Type | Analytical Approach | Matrix | Citation(s) |
|---|---|---|---|---|---|
| Triphenyl phosphate | C₁₈H₁₅O₄P | Isomer/Byproduct | GC/LC-MS | Commercial Mixture | service.gov.uknih.gov |
| 2-tert-Butylphenyl diphenyl phosphate | C₂₂H₂₃O₄P | Isomer | GC/LC-MS | Commercial Mixture | service.gov.uk |
| 4-tert-Butylphenyl diphenyl phosphate | C₂₂H₂₃O₄P | Isomer | GC/LC-MS | Commercial Mixture | service.gov.uk |
| Di-tert-butylphenyl phenyl phosphate | C₂₆H₃₁O₄P | Isomer/Byproduct | GC/LC-MS | Commercial Mixture | service.gov.uk |
| Tris(2,4-di-tert-butylphenyl) phosphate | C₄₂H₆₃O₄P | Related Compound | HRMS | Dust, Sediment, Water, Air | acs.org |
| Diphenyl phosphate | C₁₂H₁₁O₄P | Transformation Product | LC-MS | Sediment, Biota | nih.govnih.gov |
| tert-Butylphenol | C₁₀H₁₄O | Transformation Product | GC-MS | Sediment | nih.gov |
| Phenol | C₆H₆O | Transformation Product | GC-MS | Sediment | nih.gov |
The application of non-target and suspect screening represents a significant advancement in the analytical chemistry of tBPDP. By moving beyond simple quantification of the parent compound, these methodologies provide a more comprehensive understanding of the full spectrum of related chemicals present in technical mixtures and environmental samples, which is essential for a complete assessment of the compound's lifecycle.
Ecological Dynamics and Interactions of Tert Butylphenyl Diphenyl Phosphate
Environmental Partitioning Behavior
The partitioning of tert-butylphenyl diphenyl phosphate (B84403) in the environment determines its concentration in different media such as water, soil, sediment, and air. This behavior is crucial for understanding its exposure pathways to ecological receptors.
Sorption to Sediment and Soil Organic Matter
Tert-butylphenyl diphenyl phosphate exhibits a strong tendency to adsorb to sediment and soil, primarily due to its high hydrophobicity. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. A high Koc value indicates that the chemical will preferentially bind to organic matter in soil and sediment rather than remaining in the water phase.
An estimated Koc value for tBPDP is 7.4 x 10^4 L/kg, which suggests that it is expected to be immobile in soil. nih.gov This strong sorption behavior was demonstrated in an artificial pond study where, within 18 hours of application, 61.5% of the added radiolabeled tBPDP was found in the sediment. This rapid partitioning to sediment significantly reduces its concentration in the water column, influencing its bioavailability to pelagic organisms but increasing its relevance for benthic species. nih.gov
The biodegradation of tBPDP in sediment and soil is considered an important fate process. Studies have shown that it can be completely biodegraded in river water within 11 days. nih.gov The rate of degradation can, however, be influenced by the concentration of the compound and the microbial activity of the ecosystem. nih.govnih.govnih.gov
Volatilization from Aquatic Systems
The potential for a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. For this compound, the estimated Henry's Law constant is 2.2 x 10^-7 atm-m³/mol. nih.gov This value suggests that volatilization from water surfaces may be a minor dissipation pathway. nih.gov
Based on this Henry's Law constant, the estimated volatilization half-lives for a model river and a model lake are 81 and 594 days, respectively. nih.gov However, the strong adsorption of tBPDP to sediment can further limit its volatilization from aquatic systems, as the compound is less available in the water phase to partition into the air. nih.gov One environmental risk evaluation report estimated a Henry's law constant of 0.009 Pa m³/mol at 20°C, also indicating that volatilization from water is likely to be limited. acs.org
Bioaccumulation and Bioconcentration Research
The accumulation of this compound in organisms is a critical aspect of its ecological risk profile. Research has focused on determining its potential to bioconcentrate from water and its accumulation from both water and dietary sources.
Bioconcentration Factors (BCF) in Aquatic Organisms
The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in an aquatic organism from the water. High BCF values indicate a greater potential for bioaccumulation. Studies have shown that tBPDP has a high to very high potential for bioconcentration in aquatic organisms. nih.gov
In a key study, BCF values for 14C-labeled tBPDP were determined for two fish species in static system tests. Rainbow trout (Oncorhynchus mykiss) and fathead minnows (Pimephales promelas) exhibited BCF values of 1096 and 785, respectively. nih.gov Another study reported a BCF of 528 for fathead minnows. nih.gov These values classify tBPDP as having a high to very high bioconcentration potential. nih.gov The depuration half-lives for aryl phosphates are in the range of 4 to 6 days, suggesting that tBPDP would be eliminated relatively quickly from the organisms if the exposure source is removed. nih.gov
Bioconcentration Factors (BCF) for this compound in Aquatic Organisms
| Organism | Species | BCF Value | Reference |
|---|---|---|---|
| Rainbow Trout | Oncorhynchus mykiss | 1096 | nih.gov |
| Fathead Minnow | Pimephales promelas | 785 | nih.gov |
| Fathead Minnow | Pimephales promelas | 528 | nih.gov |
Biota-Sediment Accumulation Factors (BSAF)
The Biota-Sediment Accumulation Factor (BSAF) is used to describe the accumulation of a chemical in benthic organisms from contaminated sediment. It is a critical parameter for assessing the risk to organisms living in and on sediment.
Direct, experimentally derived BSAF values for this compound are not widely available in the reviewed scientific literature. However, some insight can be gained from studies on its accumulation in sediment-dwelling organisms. In an artificial pond study, chironomid larvae (a type of benthic invertebrate) were found to accumulate tBPDP from the sediment. While a specific BSAF was not calculated in the traditional sense, the study provides evidence of the transfer of this compound from sediment to biota. nih.gov The lack of specific BSAF data represents a significant gap in understanding the full ecological risk of tBPDP to benthic ecosystems.
Trophic Transfer and Food Web Dynamics
Trophic transfer refers to the movement of a contaminant from one trophic level to the next through consumption. The Trophic Magnification Factor (TMF) is a metric used to quantify the potential of a chemical to biomagnify in a food web. A TMF greater than 1 indicates that the chemical concentration increases at successively higher trophic levels.
There is currently a lack of studies that have specifically calculated a Trophic Magnification Factor (TMF) for this compound. The aforementioned artificial pond study provides some indication of trophic transfer, as the compound was detected in both chironomid larvae and the fish that may consume them. nih.gov However, without a comprehensive food web study and the calculation of a TMF, the potential for tBPDP to biomagnify in aquatic food webs remains an area requiring further research. Studies on other organophosphate flame retardants have shown that some have the potential to biomagnify, with TMFs ranging from 1.06 to 2.52 in a marine food web. acs.org This suggests that trophic transfer is a relevant process for this class of compounds and warrants investigation for tBPDP.
Mechanistic Investigations of Biological Pathway Modulation by Tert Butylphenyl Diphenyl Phosphate
Molecular and Cellular Interactions
The compound tert-butylphenyl diphenyl phosphate (B84403) (BPDP), an organophosphate ester used as a flame retardant and plasticizer, has been the subject of research to understand its interactions at the molecular and cellular levels. nih.govbiosynth.com Studies have explored how BPDP influences various biological processes, revealing its potential to disrupt cellular functions. nih.gov
In Vitro Studies on Specific Cellular Pathways
In vitro research has provided valuable insights into how BPDP affects specific cellular pathways. In murine limb bud cultures, BPDP was found to be detrimental to both chondrogenesis (cartilage formation) and osteogenesis (bone formation). nih.gov Exposure to BPDP led to premature chondrocyte maturation and limited the longitudinal growth of the limb and the differentiation of digits and carpals. nih.gov
In other cell-based studies, BPDP has been shown to reduce neurite outgrowth and neuronal network firing in primary rat neocortical cultures. nih.gov Furthermore, in MA-10 mouse Leydig cells, exposure to BPDP increased the production of superoxide, a reactive oxygen species, and basal progesterone (B1679170) secretion. nih.gov
A high-throughput transcriptomic approach using KGN human ovarian granulosa cells revealed that BPDP, along with other organophosphate esters, can induce transcriptional changes. researchgate.net At lower concentrations, the primary effect observed was the inhibition of the cholesterol biosynthetic pathway. researchgate.net However, at higher concentrations, BPDP distinctly affected pathways involved in cell cycle progression and other stress responses. researchgate.net
Transcriptomic and Proteomic Analyses of Cellular Responses
Transcriptomic analyses have been instrumental in elucidating the mechanisms of action of BPDP. In a study using murine limb bud cultures, RNA sequencing revealed that exposure to BPDP altered the expression of numerous transcripts. nih.govnih.gov Specifically, a 24-hour exposure to 1 µM BPDP resulted in an increased expression of 5 transcripts and a decreased expression of 14 others. nih.govnih.gov Pathway analysis of these differentially expressed genes predicted the inhibition of Hedgehog (Hh) signaling. nih.govnih.gov
Further analysis showed that the attenuation of Hh signaling activity occurred earlier and was more pronounced with a higher concentration of BPDP. nih.govnih.gov The table below summarizes the key genes affected by BPDP exposure in murine limb bud cultures.
| Gene | Full Name | Function | Fold Change |
| Ihh | Indian hedgehog | Hedgehog ligand | 2.31 |
| Gli1 | GLI-Kruppel family member GLI1 | Hh target gene | 0.60 |
| Ptch1 | Patched 1 | Hh receptor | Decreased |
| Ptch2 | Patched 2 | Hh receptor | Decreased |
| Hhip | Hedgehog-interacting protein | Hh signaling inhibitor | 0.52 |
| Runx2 | Runt related transcription factor 2 | Key transcription factor for ossification | 0.66 |
| Sp7 | Sp7 transcription factor | Key transcription factor for ossification | Not restored to control levels |
This table summarizes the changes in gene expression in murine limb bud cultures exposed to 1 µM BPDP for 24 hours. Data sourced from Yan et al. (2020). nih.gov
Proteomic analyses, while less specifically detailed in the provided search results for BPDP, are a crucial component of understanding cellular responses to chemical exposure. Such analyses would provide information on changes in protein expression and post-translational modifications, offering a more complete picture of the cellular perturbations caused by BPDP.
Perturbation of Signaling Networks
Research has increasingly focused on how BPDP can interfere with critical signaling networks that govern developmental processes.
Research on Hedgehog Signaling Pathway Modulation
A significant body of research points to the Hedgehog (Hh) signaling pathway as a primary target of BPDP. nih.govnih.govresearchgate.net The Hh pathway is essential for embryonic development, including limb formation and endochondral ossification. nih.gov
To confirm the role of Hh signaling inhibition in the observed developmental effects, co-treatment with purmorphamine, a known Hh agonist, was performed. nih.govnih.gov Purmorphamine was able to rescue the detrimental morphological changes in the cartilage template induced by BPDP, although it did not fully restore the expression of key osteogenic transcription factors like Runx2 and Sp7. nih.govnih.gov These findings strongly suggest that the inhibition of Hh signaling is a key mechanism behind the adverse effects of BPDP on limb development. nih.gov
Regulatory Science and Assessment Frameworks for Phosphate Esters
Persistence and Bioaccumulation Assessment Criteria
A cornerstone of chemical risk assessment is the evaluation of a substance's potential to persist in the environment and accumulate in living organisms. These characteristics are key indicators of a substance's potential to cause widespread and long-lasting environmental harm.
Evaluation against PBT/vPvB Frameworks
Regulatory frameworks, such as the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, have established specific criteria to identify substances that are Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). nsw.gov.au These assessments are critical in determining the level of regulatory concern and the need for risk management measures. nsw.gov.au
A substance is identified as PBT if it meets the criteria for all three properties, while a vPvB substance meets the criteria for being very persistent and very bioaccumulative. The assessment involves a weight-of-evidence approach, considering all available data from laboratory studies, modeling, and environmental monitoring. researchgate.net
The criteria for P, B, and T properties under REACH are summarized in the table below:
| Property | PBT Criteria | vPvB Criteria |
|---|---|---|
| Persistence (P) | Half-life > 40 days in freshwater or estuarine water, > 60 days in marine water or > 120 days in freshwater, estuarine or marine sediment. | Half-life > 60 days in freshwater or estuarine water, > 180 days in marine water or > 180 days in freshwater, estuarine or marine sediment. |
| Bioaccumulation (B) | Bioconcentration factor (BCF) > 2000 L/kg. | Bioconcentration factor (BCF) > 5000 L/kg. |
| Toxicity (T) | Long-term no-observed-effect concentration (NOEC) or EC10 < 0.01 mg/L for marine or freshwater organisms. | Not applicable. |
This table presents the screening criteria for PBT and vPvB substances as outlined in Annex XIII of the REACH Regulation.
Evolution of Regulatory Classification for Aryl Phosphates
The regulatory classification of aryl phosphates has evolved, largely driven by the phase-out of other flame retardants, such as certain polybrominated diphenyl ethers (PBDEs), due to their own PBT properties and other health concerns. acs.org This has led to an increased use of organophosphate esters, including aryl phosphates, as alternatives. acs.orgnih.gov
Initially, the focus of regulation was on individual substances. However, there is a growing trend towards a class-based approach for assessing the risks of structurally similar chemicals. acs.org For instance, the U.S. Consumer Product Safety Commission has considered a class-based approach for organohalogen flame retardants, and similar discussions are emerging for other flame retardant groups. acs.org
Aryl phosphates, as a class, are now under increased scrutiny by regulatory bodies in Europe and North America. turi.org While many are not considered PBT substances, concerns remain regarding other potential hazards, such as reproductive and neurological toxicity. turi.org This has led to a more nuanced regulatory landscape where, even if a substance does not meet the formal PBT criteria, it may still be subject to risk management measures based on other toxicological endpoints. The historical use of aryl phosphates as plasticizers and hydraulic fluids dates back to the early 20th century, with their application as flame retardants becoming more prominent in the latter half of the century. epa.gov
Environmental Risk Assessment Methodologies
Environmental risk assessment for chemicals like tert-butylphenyl diphenyl phosphate (B84403) involves a systematic process to estimate the likelihood of adverse effects on the environment. This process integrates exposure assessment with effects assessment to characterize risk. canada.ca
Fugacity Modeling in Regulatory Contexts
Fugacity models are a key tool in the environmental risk assessment of chemicals. canada.ca Fugacity, a concept related to a substance's escaping tendency from a particular phase (e.g., water, air, soil), helps to predict how a chemical will partition between different environmental compartments. ca.gov
Predictive Environmental Concentration (PEC) Derivations
A critical component of exposure assessment is the derivation of the Predicted Environmental Concentration (PEC). The PEC is an estimate of the concentration of a substance that is expected to be found in various environmental compartments (water, soil, sediment, and air). canada.ca
The derivation of PEC values typically involves the use of mathematical models, such as those employed within the European Union System for the Evaluation of Substances (EUSES). epa.gov These models use information on the substance's production volume, use patterns, release factors, and fate and transport properties to calculate PECs for both local and regional scales. epa.gov
For tert-butylphenyl diphenyl phosphate, PECs have been estimated for various environmental compartments. For example, a UK Environment Agency report provides the following estimated regional concentrations: nih.gov
| Environmental Compartment | Predicted Regional Concentration |
|---|---|
| Agricultural Soil | 4.69×10-6 mg/kg wet weight |
| Pore Water of Agricultural Soil | 5.56×10-5 µg/L |
| Natural Soil | 2.57×10-6 mg/kg wet weight |
| Industrial Soil | 1.76×10-3 mg/kg wet weight |
This table presents the predicted regional environmental concentrations for this compound as reported by the UK Environment Agency. nih.gov
These PEC values are then compared with the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects on ecosystems are not expected to occur. The ratio of PEC to PNEC is used to characterize the risk. canada.ca
Monitoring Programs and Surveillance Strategies
Environmental monitoring and surveillance are essential for understanding the actual occurrence and distribution of chemicals in the environment, for validating exposure models, and for assessing the effectiveness of regulatory measures. mdpi.com
Various national and international programs are in place to monitor for chemical contaminants in the environment. In the United States, the Environmental Protection Agency (EPA) oversees numerous monitoring programs for air, water, and land. mdpi.com Similarly, in Europe, monitoring activities are conducted under various frameworks, including the Water Framework Directive. In Canada, the Canadian Health Measures Survey (CHMS) includes biomonitoring for a range of environmental chemicals, including metabolites of some organophosphate flame retardants. canada.ca
While specific, long-term monitoring programs dedicated solely to this compound are not widely documented, surveillance studies for emerging contaminants and organophosphate flame retardants often include this compound or its class. nih.govnih.gov For instance, studies in Europe have detected various organophosphate esters in indoor dust and human samples, indicating widespread exposure. nih.govnih.gov In North America, research has also shown increasing temporal trends in human exposure to some organophosphate flame retardants. acs.org
These surveillance efforts, which analyze samples from various environmental media such as water, sediment, and biota, as well as human tissues, provide valuable data on the real-world concentrations of these substances. This information is crucial for refining risk assessments and for informing future regulatory strategies for aryl phosphates and other emerging contaminants. canada.ca
National and International Monitoring Initiatives
The surveillance of this compound and other organophosphate esters (OPEs) is conducted through various national and international programs aimed at understanding human exposure and environmental contamination. These initiatives are critical for assessing potential risks and informing regulatory frameworks.
In Europe, monitoring efforts are undertaken at both the national and regional levels. The United Kingdom's Environment Agency has conducted environmental risk evaluations for this compound. service.gov.uk These assessments compile available data on the substance's presence in the environment to characterize potential risks to ecosystems. service.gov.uk In Germany, studies have been carried out to quantify various OPEs, including related compounds, in surface water and groundwater. rsc.org These German initiatives sometimes compare current concentration levels to historical data, allowing for the tracking of temporal trends in environmental contamination. rsc.org
These monitoring programs generate essential data on the prevalence of this compound in various matrices, from human urine to environmental media like water and household dust.
Table 1: Selected National Monitoring Initiatives for this compound and related OPEs
| Initiative/Program | Country/Region | Sponsoring Body | Monitored Substance/Metabolite | Matrix |
| National Report on Human Exposure to Environmental Chemicals (NHANES) | United States | Centers for Disease Control and Prevention (CDC) | Urinary 4-((Tert-butyl)phenyl)phenyl phosphate | Urine |
| In vivo Biological Potency Study | United States | National Institute of Environmental Health Sciences (NIEHS) | This compound | Animal Tissues |
| Environmental Risk Evaluation Report | United Kingdom | Environment Agency | This compound | Environmental |
| River and Groundwater Monitoring | Germany | Various Research Institutes | Organophosphate Esters (general) | Water |
| EARTH Study | United States | Academic Institutions | tert-butylphenyl phenyl phosphate | Urine |
This table is generated based on information from various national reports and studies.
Data Integration from Environmental Monitoring Studies
The data generated from the diverse national and international monitoring initiatives require a structured approach for integration and analysis to provide a holistic understanding of a compound's environmental behavior and impact. sustainability-directory.com Data integration is the process of combining information from disparate sources to create a unified and more comprehensive dataset. sustainability-directory.comsustainability-directory.com This approach is vital for assessing environmental pollutants like this compound, as it allows for a more accurate and complete picture than any single study could provide. sustainability-directory.com
The primary goal of data integration is to harmonize data that may have been collected using different methods, at different times, and for different purposes. nih.govacs.org For instance, the U.S. Environmental Protection Agency's (EPA) Regional Vulnerability Assessment (ReVA) program has developed and evaluated various methods for integrating spatial data from different monitoring programs and models. nih.gov Such frameworks are essential because most existing data were not initially collected with the intention of being combined for a large-scale assessment. nih.gov Key challenges in this process include resolving inconsistencies in data formats, ensuring data quality, and standardizing metadata. sustainability-directory.comacs.org Adherence to FAIR (Findable, Accessible, Interoperable, and Reusable) data principles is increasingly emphasized to facilitate this process. acs.org
Integrating data from various environmental monitoring studies on phosphate esters can reveal large-scale patterns, trends, and correlations that might be obscured in isolated datasets. sustainability-directory.com For example, by combining data on the concentration of this compound in river water with information on industrial discharge locations and agricultural runoff, researchers can use statistical models to better apportion the sources of pollution. sustainability-directory.com Similarly, integrating environmental concentration data with biomonitoring results, such as those from NHANES, can help establish links between environmental levels and human exposure. This comprehensive view supports more effective policy-making and environmental management strategies. sustainability-directory.com
Table 2: Research Findings from Environmental Monitoring of this compound
| Study/Report | Location | Matrix | Key Findings |
| Toddler's Exposure to SVOCs in the Indoor Environment (TESP) | United States | Urine | Detected in 94.5% of children, with levels up to 11.8 ng/ml. nih.gov |
| Environment And Reproductive Health (EARTH) study | United States | Urine | Detected in 14% of women, with levels up to 351 ng/ml (specific gravity adjusted). nih.gov |
| Various Studies (Guan et al., 2019; Phillips et al., 2018; Vykoukalová et al., 2017) | Global | Household Dust | Frequently detected in household dust samples. nih.gov |
| German Water Monitoring | Germany | River Water | OPEs detected in concentrations ranging from 17–1510 ng l−1 in major rivers. rsc.org |
| Biodegradation Study (Heitkamp et al., 1984) | United States | Sediment/Water Microcosms | Biodegradation was highest in ecosystems with prior exposure to anthropogenic chemicals, mineralizing over 37% of the compound in 8 weeks. asm.org |
This table synthesizes findings from several independent environmental monitoring and research studies.
Research Gaps and Future Directions in Tert Butylphenyl Diphenyl Phosphate Studies
Elucidation of Complete Environmental Transformation Pathways
Current knowledge regarding the environmental transformation of BPDP is incomplete. While studies have identified several degradation products, the complete pathways, including the sequence of reactions and the formation of all significant intermediates, are yet to be fully elucidated. It is known that BPDP can undergo both biotic and abiotic degradation. For instance, the aerobic biodegradation of BPDP is thought to proceed through a stepwise enzymatic hydrolysis, yielding orthophosphate and phenolic moieties, with the latter undergoing further degradation nih.gov.
Fungal metabolism studies have shown that Cunninghamella elegans can metabolize BPDP, primarily at the tert-butyl group, to form 4-(2-carboxy-2-propyl)triphenyl phosphate (B84403) nih.gov. However, the full spectrum of microbial degradation pathways across diverse environmental compartments remains largely unexplored. Future research should focus on identifying the complete range of transformation products in various environmental matrices such as soil, water, and sediment under different redox conditions. This includes investigating the potential for the formation of more persistent or toxic daughter products.
Comprehensive Understanding of Biotic and Abiotic Interactions
The interaction of BPDP with biological systems and abiotic environmental factors is a critical area requiring further investigation. While the biodegradation of BPDP has been observed in microcosms containing sediment and water, the rate and extent of degradation vary significantly depending on the ecosystem's characteristics and prior exposure to anthropogenic chemicals nih.gov. Studies have shown that BPDP can be cytotoxic to bacteria at certain concentrations service.gov.uk.
Efforts to understand human exposure are complicated by the transformation of BPDP into multiple metabolites, including tert-butylphenyl phenyl phosphate and diphenyl phosphate nih.gov. Diphenyl phosphate is a common metabolite for many triaryl-substituted organophosphate esters nih.gov. The toxicological effects of these metabolites, and their interactions with biological systems, are not well understood.
Abiotic degradation processes such as hydrolysis and photolysis also play a role in the environmental fate of BPDP. The rate of hydrolysis is dependent on pH, with estimated half-lives at 25°C of 60 days at pH 4, 14 days at pH 7, and 5.4 days at pH 9 for a related butylated triphenyl phosphate mst.dk. The rate constant for the reaction of tert-butylphenyl diphenyl phosphate with atmospheric hydroxyl radicals has been estimated, suggesting that atmospheric photooxidation is a potential degradation pathway service.gov.uk. However, more detailed kinetic studies under various environmentally relevant conditions are needed to accurately model its persistence.
Table 1: Abiotic Degradation Data for Related Butylated Triphenyl Phosphate
| pH | Half-life at 25°C (days) | Half-life at 15°C (days) |
| 4 | 60 | >100 |
| 7 | 14 | 28 |
| 9 | 5.4 | 15 |
Source: Akzo Nobel, 2004, as cited in Miljøstyrelsen, 2015 mst.dk
Development of Advanced Non-Target Analytical Methodologies
The identification of the full suite of BPDP transformation products is hampered by the limitations of traditional targeted analytical methods. These methods are designed to detect specific, known compounds and may miss novel or unexpected metabolites and degradation products. The use of high-resolution mass spectrometry (HRMS) in non-target screening has shown promise in identifying a broader range of organophosphate esters and their transformation products in environmental and biological samples researchgate.netacs.org.
Future research should focus on the development and application of advanced non-target and suspect screening strategies to comprehensively characterize the "hidden" transformation products of BPDP. This includes the creation of in-silico spectral databases to aid in the identification of previously unknown compounds formed through various environmental reactions researchgate.net. Such methodologies are essential for a more complete understanding of the environmental fate and potential risks of BPDP.
Integration of Multidisciplinary Approaches for Holistic Understanding
A holistic understanding of the environmental implications of BPDP requires the integration of knowledge from various scientific disciplines, including environmental chemistry, toxicology, microbiology, and modeling. Currently, research efforts are often fragmented, with studies focusing on specific aspects of BPDP's lifecycle. For instance, while some studies investigate its environmental fate and distribution service.gov.uk, others focus on its toxicological effects on specific organisms or cell lines nih.govnih.gov.
Future research should adopt a more integrated, multidisciplinary approach. This involves designing studies that simultaneously investigate the environmental transformation, bioaccumulation, and toxicity of BPDP and its degradation products. Such an approach, as advocated in broader environmental research contexts, will enable a more comprehensive risk assessment and provide a more robust scientific basis for regulatory decision-making vliz.be.
Refinement of Predictive Models for Environmental Fate and Distribution
Predictive models are valuable tools for estimating the environmental fate and distribution of chemicals like BPDP, particularly in the absence of extensive monitoring data. Current models use physicochemical properties such as vapor pressure and water solubility to predict how a substance will partition between different environmental compartments service.gov.uk. However, the accuracy of these models is dependent on the quality of the input data and their ability to account for the complex biotic and abiotic transformation processes.
There is a need to refine existing predictive models for BPDP by incorporating more detailed and accurate data on its degradation kinetics and transformation pathways. This includes developing models that can predict the formation and fate of its various metabolites and degradation products. Furthermore, validating these models with field data from diverse geographical locations is crucial to improve their predictive power and reliability for environmental risk assessment canada.ca.
Q & A
Basic Research Questions
Q. What are standard in vitro models for studying BPDP's developmental toxicity, and what endpoints are measured?
- Methodology : Mouse embryonic limb bud cultures (gestational day 13 CD1 mice) are widely used. Cultured limbs are exposed to BPDP (e.g., 1–10 µM) for 3–24 hours. Key endpoints include:
- Transcriptomic analysis : RNA sequencing (RNA-seq) to identify differentially expressed genes (e.g., Ihh, Gli1, Ptch1).
- qRT-PCR validation : Quantifying Hh pathway targets (e.g., Gli1, Runx2, Sp7) .
- Morphological assessment : 3D limb bud cultures to evaluate cartilage template alterations .
- Table : Example experimental design from limb bud studies:
| Exposure Duration | BPDP Concentration | Key Findings |
|---|---|---|
| 3 hours | 1–10 µM | Downregulation of Hh targets (Gli1, Ptch1) |
| 24 hours | 1–10 µM | Upregulation of Ihh; persistent Hh suppression |
Q. What analytical methods are recommended for quantifying BPDP in environmental or biological samples?
- Methodology :
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : For detecting BPDP and its metabolites (e.g., diphenyl phosphate) in dust, water, or tissue .
- Gas chromatography (GC) : Limited utility due to BPDP's low volatility but applicable for derivatized metabolites .
- Nuclear Magnetic Resonance (NMR) : Structural confirmation using spectral libraries (e.g., PubChem) .
Q. Which signaling pathways are most affected by BPDP exposure in developmental models?
- Key Pathways :
- Hedgehog (Hh) signaling : BPDP suppresses Gli1, Ptch1, and Ptch2, with compensatory Ihh upregulation .
- Osteogenic pathways : Reduced Runx2 and Sp7 expression, impacting chondrocyte maturation .
- Cross-talk with Wnt/FGF/BMP : Secondary effects due to Hh dysregulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in BPDP's modulation of the Hh pathway (e.g., agonist vs. antagonist effects)?
- Methodology :
- Time-course experiments : BPDP initially suppresses Hh targets (3 hours) but upregulates Ihh by 24 hours, suggesting compensatory feedback .
- Pathway-specific agonists/antagonists : Co-treatment with purmorphamine (Hh agonist) rescues cartilage morphology but not Runx2/Sp7 levels, indicating pathway-independent effects .
- Single-cell RNA-seq : Resolve cell-type-specific responses in limb bud cultures .
Q. What experimental designs are optimal for assessing BPDP's environmental persistence and biodegradation?
- Methodology :
- Microbial degradation assays : Use soil/water microbial consortia (e.g., Sphingomonas spp.) under aerobic conditions. Monitor BPDP metabolites (e.g., diphenyl phosphate) via LC-MS/MS .
- Ecotoxicology assays :
| Organism | Endpoint | BPDP EC₅₀/LC₅₀ | Reference |
|---|---|---|---|
| Daphnia magna | 48h EC₅₀ | 0.25–5 mg/L | |
| Zebrafish | Developmental defects | 1–10 µM |
Q. How can transcriptomic and phenotypic data be integrated to elucidate BPDP's mechanism of action?
- Methodology :
- Gene ontology (GO) enrichment : Link RNA-seq data (e.g., Hh, Wnt pathways) to phenotypic outcomes (e.g., cartilage malformation) .
- CRISPR/Cas9 knockout models : Validate candidate genes (e.g., Gli1, Runx2) in BPDP-exposed zebrafish or mice .
- Machine learning : Predict dose-response relationships using multi-omics datasets .
Data Contradiction Analysis
Q. Why does BPDP suppress Hh signaling despite upregulating Ihh?
- Hypothesis : BPDP may disrupt downstream Hh effectors (e.g., Smo/Gli crosstalk) or induce epigenetic silencing.
- Testing Strategy :
- Chromatin immunoprecipitation (ChIP) : Assess Gli1 binding to target promoters post-BPDP exposure.
- Pharmacokinetic profiling : Determine if BPDP metabolites (e.g., diphenyl phosphate) contribute to off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
